molecular formula C13H18O4 B2830677 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2470438-62-9

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid

Cat. No.: B2830677
CAS No.: 2470438-62-9
M. Wt: 238.283
InChI Key: WDDINTLYUULEIE-UHFFFAOYSA-N
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Description

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid is a specialized organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 . It features a complex dispiro ring system, a structural motif that is of significant interest in medicinal chemistry and materials science for creating three-dimensional architectures. The presence of both an ethoxycarbonyl group and a carboxylic acid functional group on the spiro framework makes this molecule a versatile building block, or synthon, for chemical synthesis . Researchers can utilize the carboxylic acid group for further derivatization, such as forming amide bonds for the synthesis of novel compounds, or it can be deprotonated to form water-soluble carboxylate salts . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic procedures, therapeutic use, or any form of personal consumption. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-17-11(16)9-12(4-3-5-12)13(9)6-8(7-13)10(14)15/h8-9H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDINTLYUULEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(C13CC(C3)C(=O)O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Dispiro Structure: This step involves the cyclization of appropriate precursors to form the dispiro framework. Cyclization reactions often require specific catalysts and conditions to ensure the correct formation of the rings.

    Introduction of Functional Groups: The ethoxycarbonyl and carboxylic acid groups are introduced through esterification and carboxylation reactions, respectively. These reactions may involve reagents such as ethyl chloroformate and carbon dioxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, leading to different derivatives.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds. Its unique structure can be exploited to design molecules with specific biological activities.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules

    Materials Science: Potentially used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.

    Receptor Interaction: It may interact with cellular receptors, triggering specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid and related spirocyclic compounds:

Table 1: Structural and Functional Comparison of Spirocyclic Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ring System Notable Features References
This compound Not explicitly reported Inferred ~250–300 g/mol Ethoxycarbonyl (C9), Carboxylic acid (C7) Dispiro[3.0.35.14]nonane Two spiro junctions, dual functional groups
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid C₁₁H₁₆O₄ 228.24 g/mol Carboxylic acid (C7), Ethyl (C8) Spiro[4.4]nonane (dioxolane rings) Single spiro center, oxygen heterocycles
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride C₈H₁₄ClNO₃ 207.66 g/mol Carboxylic acid (C9), Hydrochloride salt Spiro[4.4]nonane (oxa/aza rings) Nitrogen and oxygen heteroatoms, salt form
5-Azaspiro[3.5]nonane-7-carboxylic acid C₁₀H₁₅NO₂ 199.23 g/mol Carboxylic acid (C7), Azaspiro Spiro[3.5]nonane Nitrogen-containing spiro system
Ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate C₁₃H₂₀O₄ 229.29 g/mol Ethyl ester (C7), Ethyl (C8) Spiro[4.4]nonane (dioxolane rings) Ester precursor to carboxylic acid

Key Comparative Insights:

Spiro Architecture: The target compound’s dispiro[3.0.35.14]nonane system distinguishes it from simpler spiro[4.4]nonane analogs (e.g., 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid), which feature a single spiro center and oxygen heterocycles .

Functional Groups: The ethoxycarbonyl group at C9 in the target compound is rare among spiro derivatives; most analogs (e.g., ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate) position esters or acids at C7 . Salt Forms: Derivatives like 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride exhibit improved solubility due to ionic character, whereas the target compound’s neutral carboxylic acid may require pH adjustment for dissolution .

Synthetic Pathways: Ethyl esters (e.g., ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate) are common intermediates for carboxylic acids via hydrolysis . The target compound’s synthesis likely involves analogous steps but with additional complexity due to the dispiro system.

Physicochemical Properties: Molecular Weight: The dispiro system increases molecular weight (~250–300 g/mol inferred) compared to simpler spiro[4.4]nonane derivatives (e.g., 207.66–229.29 g/mol) . Steric Effects: The dual spiro junctions in the target compound may hinder reactivity at certain positions, contrasting with the more accessible functional groups in single-spiro analogs .

Biological Activity

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes both ethoxycarbonyl and carboxylic acid functional groups. The molecular formula of this compound is C₁₃H₁₈O₄, with a molecular weight of approximately 238.28 g/mol. This compound has garnered attention due to its potential biological activities, which may be leveraged in medicinal chemistry and related fields.

Structural Characteristics

The structural uniqueness of this compound arises from the arrangement of its spiro rings and functional groups. This configuration can influence its chemical reactivity and biological interactions significantly.

FeatureDescription
Molecular FormulaC₁₃H₁₈O₄
Molecular Weight238.28 g/mol
Functional GroupsEthoxycarbonyl, Carboxylic Acid
StructureSpirocyclic

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the spirocyclic framework : This step often employs cyclization reactions.
  • Introduction of functional groups : The ethoxycarbonyl and carboxylic acid groups are added through specific chemical transformations.

Detailed synthetic pathways can be found in specialized organic chemistry literature.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, such as enzymes or receptors. These interactions can modulate key physiological pathways, potentially leading to therapeutic effects.

Interaction Studies

Research has focused on determining the binding affinity of this compound with specific biological targets through techniques such as:

  • Molecular docking studies : To predict interaction sites and affinities.
  • Enzyme inhibition assays : To evaluate the compound's effect on enzyme activity.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarityKey Features
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate98346770.98Contains a hydroxy group
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate111957980.98Features an oxo group
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333030.98Different diazaspiro structure

The distinct arrangement of spiro rings and functional groups in this compound may confer unique chemical properties and biological activities compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid, and what challenges arise in constructing its dispiro architecture?

The synthesis typically involves multi-step strategies, including cyclization and functional group protection. For example:

  • Spirocyclic Core Formation : Intramolecular cyclization of ketoesters or diols under acidic or basic conditions is a key step .
  • Ethoxycarbonyl Introduction : Ethyl chloroformate or carbodiimide-mediated coupling can install the ethoxycarbonyl group .
  • Challenges : Steric hindrance from the dispiro system often leads to low yields. Optimizing reaction time (e.g., 12–48 hours) and temperature (60–100°C) improves efficiency .

Q. Which analytical techniques are most effective for characterizing the dispiro structure and confirming regiochemistry?

A combination of spectroscopic and crystallographic methods is critical:

Technique Application Example Parameters
X-ray Crystallography Resolves spirocyclic geometry and bond anglesResolution: <1.0 Å; R-factor: <0.05
NMR Assigns proton environments (e.g., bridgehead H)¹H NMR (500 MHz, DMSO-d6): δ 1.2–3.5 ppm
HRMS Verifies molecular formulaESI-HRMS: m/z calc. 280.1312; found 280.1309

Q. How does the carboxylic acid moiety influence the compound’s solubility and reactivity in aqueous media?

The carboxylic acid group enhances water solubility (logP ≈ 1.2) and enables salt formation (e.g., sodium or ammonium salts) for biological assays. However, it may undergo decarboxylation under strongly acidic conditions (pH < 3) or at elevated temperatures (>80°C) .

Advanced Research Questions

Q. What strategies are recommended for optimizing enantioselective synthesis of the dispiro system?

Advanced approaches include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclization .
  • Dynamic Kinetic Resolution : Employ palladium-catalyzed asymmetric allylic alkylation to control stereocenters .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and guide ligand design .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often stem from assay conditions or impurity profiles:

  • Assay Validation : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) and ensure purity >95% (HPLC) .
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products during enzymatic studies .
  • Structural Analogues : Benchmark against spirocyclic analogues (e.g., Boc-protected derivatives) to isolate structure-activity relationships .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized targets (e.g., KD ≈ 10–100 nM) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM : Resolves binding conformations in macromolecular complexes at near-atomic resolution .

Q. How can computational tools predict the compound’s metabolic stability and toxicity profile?

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates CYP450 inhibition (e.g., CYP3A4 IC50 > 10 µM) and hepatotoxicity risk .
  • Molecular Dynamics (MD) : Simulates interactions with metabolic enzymes (e.g., esterases) to identify vulnerable sites for derivatization .

Methodological Guidelines

Q. What protocols are recommended for scaling up synthesis while maintaining stereochemical integrity?

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) and improve yield (up to 80%) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced Degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr), NaOH (pH 12, 40°C), and UV light (ICH Q1B guidelines) .
  • HPLC-MS Tracking : Monitor degradation products (e.g., decarboxylated or hydrolyzed derivatives) .

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